molecular formula C16H11NO2 B11863833 2-Anilino-1,4-naphthoquinone CAS No. 6628-97-3

2-Anilino-1,4-naphthoquinone

Cat. No.: B11863833
CAS No.: 6628-97-3
M. Wt: 249.26 g/mol
InChI Key: OPECBHGHSFBITB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Anilino-1,4-naphthoquinone is an organic compound that belongs to the class of naphthoquinones. It is characterized by the presence of an aniline group attached to the 2-position of the 1,4-naphthoquinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Anilino-1,4-naphthoquinone can be synthesized through several methods. One common approach involves the reaction of 1,4-naphthoquinone with aniline in the presence of a catalyst. For instance, a bentonitic clay-assisted method has been reported, where the reaction occurs under mild conditions in a methanol solution . Another method involves the use of strong Lewis acids and oxidizing agents, such as cerium(IV) chloride, to facilitate the reaction between 1,4-naphthoquinone and aniline .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of alternative energy sources, such as microwave and ultrasound, has been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-Anilino-1,4-naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like aniline derivatives. Reaction conditions often involve refluxing in solvents like methanol or ethanol .

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 2-Anilino-1,4-naphthoquinone involves its interaction with specific molecular targets. For instance, as an EGFR inhibitor, it binds to the ATP-binding pocket of the receptor, inhibiting its kinase activity and downstream signaling pathways such as PI3K/AKT/mTOR and RAS/RAF/MEK/ERK. This inhibition leads to reduced cell proliferation, survival, and metastasis in cancer cells .

Comparison with Similar Compounds

2-Anilino-1,4-naphthoquinone can be compared with other similar compounds, such as:

  • 2-Phenylamino-1,4-naphthoquinone
  • 2,3-Dianilino-1,4-naphthoquinone
  • 2-Phenoxy-1,4-naphthoquinone
  • 2,3-Diphenoxy-1,4-naphthoquinone

These compounds share a similar naphthoquinone core but differ in the nature and position of the substituents.

Properties

IUPAC Name

2-anilinonaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-15-10-14(17-11-6-2-1-3-7-11)16(19)13-9-5-4-8-12(13)15/h1-10,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPECBHGHSFBITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60216488
Record name 2-Anilino-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6628-97-3
Record name 2-Anilino-1,4-naphthoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC59789
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59789
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Anilino-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Anilino-1,4-naphthoquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.